N-(4-methylbenzyl)cyclobutanecarboxamide
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Overview
Description
N-(4-methylbenzyl)cyclobutanecarboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclobutanecarboxamide group attached to a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 4-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylbenzyl)cyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: N-(4-methylbenzyl)cyclobutanecarboxamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. It can serve as a model compound for investigating the behavior of amides in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties, including its ability to interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. It may also find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-methylbenzyl)cyclobutanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
- N-methyl-N-(4-methylbenzyl)amine
- N-(4-methylbenzyl)cyclobutanecarboxylic acid
- N-(4-methylbenzyl)cyclobutanecarboxylate
Comparison: N-(4-methylbenzyl)cyclobutanecarboxamide is unique due to the presence of both a cyclobutanecarboxamide group and a 4-methylbenzyl group. This combination imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the cyclobutanecarboxamide group can influence the compound’s reactivity and stability, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-7-11(8-6-10)9-14-13(15)12-3-2-4-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJNGJZXQYNASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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